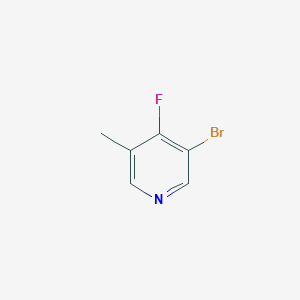

3-Bromo-4-fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVMAMKIOZSIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-44-5 | |

| Record name | 3-bromo-4-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Bromo 4 Fluoro 5 Methylpyridine

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling methods due to its mild conditions and tolerance of various functional groups. libretexts.orgtcichemicals.compatsnap.com It is highly probable that 3-Bromo-4-fluoro-5-methylpyridine would undergo Suzuki-Miyaura coupling at the C-Br bond. However, specific protocols, including catalyst systems, bases, and yields for this particular substrate, are not reported in the available literature.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi, Stille)

Other important cross-coupling reactions include the Heck (coupling with an alkene), Sonogashira (coupling with a terminal alkyne), Negishi (using an organozinc reagent), and Stille (using an organotin reagent) reactions. nih.govthalesnano.com Each offers unique advantages in synthesis. While the C-Br bond of this compound is a suitable handle for these transformations, no published examples of its use in these specific reactions were found.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 5 Methylpyridine

Cross-Coupling Reactions Involving 3-Bromo-4-fluoro-5-methylpyridine

Ligand Effects on Coupling Efficiency and Selectivity

The bromine atom at the 3-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

While specific studies detailing an exhaustive ligand screen for this compound are not prevalent, the principles of ligand choice for halopyridines are well-established. For electron-deficient pyridine (B92270) rings, electron-rich and sterically bulky phosphine (B1218219) ligands are often required to promote the oxidative addition step and stabilize the catalytic species.

The steric hindrance provided by the methyl group at the 5-position and the fluorine at the 4-position can influence the accessibility of the C3-Br bond to the catalytic complex. synquestlabs.com Therefore, the bite angle and bulk of the ligand must be carefully chosen to optimize the reaction yield. In similar contexts involving substituted benzylamines, the use of specific 2-hydroxypyridine-based ligands has been shown to be optimal for electron-deficient substrates. semanticscholar.org

Below is a table summarizing common ligand types used in cross-coupling reactions of halopyridines and their general effects on reaction outcomes.

| Ligand Type | Examples | General Effects on Coupling Reactions |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) | Simple, widely used. Bulky variants promote reductive elimination and can stabilize monoligated Pd(0) species. |

| Bidentate Phosphines | Xantphos, DPEPhos, BINAP | Offer increased stability to the catalyst. The bite angle significantly impacts reactivity and selectivity. Xantphos is often effective for amination and etherification reactions. |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and bulky biaryl phosphines designed for challenging cross-coupling reactions, including those with sterically hindered or electron-poor aryl halides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Strong σ-donors that form very stable complexes with palladium, often leading to high catalytic activity and stability at elevated temperatures. |

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for several characteristic reactions. nih.gov

Protonation and Salt Formation : As a weak base, the pyridine nitrogen can be protonated by strong acids to form pyridinium (B92312) salts. This modification can alter the solubility of the molecule and the electron density of the ring, making it more susceptible to nucleophilic attack.

N-Alkylation and N-Acylation : The nitrogen can act as a nucleophile, reacting with alkyl halides or acyl halides to form quaternary pyridinium salts. The formation of these salts enhances the electrophilicity of the pyridine ring. semanticscholar.org

N-Oxidation : Reaction with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to an N-oxide. Pyridine N-oxides are versatile intermediates; the N-oxide group can activate the ring for nucleophilic substitution, often at the 2- and 4-positions, and can also be subsequently removed by reduction.

These reactions are fundamental to pyridine chemistry and are expected to proceed with this compound, providing pathways to further functionalization.

Reactions at the Methyl Group

The methyl group at the 5-position is not merely a passive substituent; it is a functional handle that can be elaborated into other groups. semanticscholar.org While often less reactive than benzylic methyl groups, the methyl group on a pyridine ring can undergo various transformations.

A notable pathway involves its conversion into a hydroxymethyl or an activated ester group to facilitate nucleophilic substitution. For the related compound (5-Bromo-4-methyl-pyridin-3-yl)-methanol, a two-step sequence is employed to introduce a side chain. google.com First, the methanol (B129727) is prepared, and then it is activated for substitution. This principle can be applied to the methyl group of this compound, which would first be halogenated or oxidized to the alcohol. A subsequent activation step, for example, by conversion to a mesylate, allows for displacement by nucleophiles. google.com

The following table outlines a representative reaction sequence for the functionalization of a pyridine-bound methyl group, based on methodologies applied to similar structures. google.com

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | 1. NBS, AIBN2. H₂O, Base | (3-Bromo-4-fluoro-5-methylpyridin-5-yl)methanol | Introduction of a hydroxyl group via radical bromination and subsequent hydrolysis. |

| 2 | (3-Bromo-4-fluoro-5-methylpyridin-5-yl)methanol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Methanesulfonic acid (3-bromo-4-fluoro-5-methylpyridin-5-yl)methyl ester | Activation of the hydroxyl group for nucleophilic substitution. |

| 3 | Methanesulfonic acid (3-bromo-4-fluoro-5-methylpyridin-5-yl)methyl ester | Ethylamine (B1201723) (EtNH₂) | (3-Bromo-4-fluoro-5-methylpyridin-5-ylmethyl)-ethyl-amine | Introduction of an ethylamine side chain via nucleophilic displacement. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the pyridine ring and its substituents.

Oxidation: The most common oxidation reaction for methylpyridines involves the conversion of the methyl group into a carboxylic acid. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com For this compound, this would yield 3-bromo-4-fluoro-pyridine-5-carboxylic acid, a valuable building block for amides and esters. The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature, but under harsh conditions, ring degradation can occur. As mentioned previously, N-oxidation at the nitrogen atom is also a key oxidative transformation.

Reduction: Reduction reactions can target either the pyridine ring or the carbon-bromine bond.

Ring Reduction : The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. This transformation dramatically changes the geometry and basicity of the molecule. However, the presence of a bromine substituent can lead to competitive hydrodebromination.

Dehalogenation : The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst and a base, or using metal hydrides. This reaction would yield 4-fluoro-5-methylpyridine. Selective reduction of the C-Br bond without affecting the pyridine ring is a common strategy in late-stage functionalization.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Fluoro 5 Methylpyridine

Electronic Structure and Molecular Geometry Elucidation

The arrangement of atoms and the distribution of electrons in a molecule are fundamental to its chemical nature. Computational methods offer a powerful means to determine these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometry and electronic properties of molecules. For a molecule like 3-Bromo-4-fluoro-5-methylpyridine, calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p).

The geometry of the pyridine (B92270) ring is influenced by its substituents. The electron-withdrawing effects of the bromine and fluorine atoms are expected to cause a slight contraction of the ring and a shortening of the adjacent C-C and C-N bonds compared to unsubstituted pyridine. Conversely, the electron-donating methyl group may lead to a slight elongation of the C5-C4 and C5-C6 bonds. The planarity of the pyridine ring is expected to be largely maintained.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Estimated based on DFT studies of analogous compounds)

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | ~1.38 |

| C3-C4 Bond Length (Å) | ~1.39 |

| C4-C5 Bond Length (Å) | ~1.40 |

| C5-C6 Bond Length (Å) | ~1.39 |

| C6-N1 Bond Length (Å) | ~1.34 |

| N1-C2 Bond Length (Å) | ~1.34 |

| C3-Br Bond Length (Å) | ~1.90 |

| C4-F Bond Length (Å) | ~1.35 |

| C5-CH3 Bond Length (Å) | ~1.51 |

| C2-N1-C6 Bond Angle (°) | ~117 |

| N1-C2-C3 Bond Angle (°) | ~123 |

| C2-C3-C4 Bond Angle (°) | ~119 |

| C3-C4-C5 Bond Angle (°) | ~118 |

| C4-C5-C6 Bond Angle (°) | ~120 |

| C5-C6-N1 Bond Angle (°) | ~123 |

Disclaimer: The values in this table are estimations based on trends observed in published DFT studies on other substituted pyridines and are not the result of direct calculation on this compound.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is a popular choice, other computational methods can also be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational cost. These methods could be used to refine the geometric and electronic parameters obtained from DFT.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, though less accurate, alternative for preliminary calculations or for studying very large systems.

Reactivity Prediction through Molecular Orbital Analysis

The reactivity of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (HOMO-LUMO) Energies and Maps

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Estimated based on trends in analogous compounds)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -9.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 7.5 |

Disclaimer: These energy values are estimations and serve as a qualitative guide to the molecule's reactivity. Actual values would require specific DFT calculations.

The visual representation of HOMO and LUMO maps would show the spatial distribution of these orbitals, highlighting the regions of high electron density that are susceptible to electrophilic or nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are a component of conceptual DFT that help in identifying the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) points to the sites most likely to be attacked by an electrophile.

In this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing halogens, are predicted to be susceptible to nucleophilic attack. The precise reactivity of each atom would be quantified by their respective Fukui indices.

Table 3: Predicted Fukui Function Indices for Selected Atoms in this compound (Qualitative Predictions)

| Atom | Predicted Susceptibility to Nucleophilic Attack (f+) | Predicted Susceptibility to Electrophilic Attack (f-) |

| N1 | Low | High |

| C2 | High | Low |

| C3 | Moderate | Moderate |

| C4 | High | Low |

| C5 | Low | Moderate |

| C6 | Moderate | Low |

Disclaimer: The predictions in this table are qualitative and based on the expected electronic effects of the substituents. Quantitative Fukui function analysis is required for precise determination.

Charge Distribution and Bonding Analysis

The distribution of electron density within this compound is highly polarized due to the presence of atoms with significantly different electronegativities. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 4: Predicted Partial Atomic Charges for Selected Atoms in this compound (Based on General Trends)

| Atom | Predicted Partial Charge (arbitrary units) |

| N1 | Negative |

| C3 | Positive |

| C4 | Positive |

| C5 | Slightly Negative |

| F | Highly Negative |

| Br | Negative |

| C (in CH3) | Slightly Negative |

| H (in CH3) | Slightly Positive |

Disclaimer: The charges are qualitative predictions. The magnitude of the charges requires specific computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive, localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization. uni-muenchen.de

For this compound, NBO analysis would be expected to reveal a significant polarization of the pyridine ring due to the presence of the electronegative bromine and fluorine atoms. The nitrogen atom would exhibit a negative natural charge, making it a primary site for protonation. The carbon atoms bonded to the halogens (C3 and C4) would carry positive charges, indicating their electrophilic nature.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugative effects, where electron density is shared between filled (donor) and empty (acceptor) orbitals, leading to molecular stabilization. In this compound, significant interactions would be predicted between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals (σ* and π) of the pyridine ring. For instance, the delocalization of a nitrogen lone pair (LP(N)) into the π orbitals of the C2-C3 and C5-C6 bonds would contribute to the aromatic stability of the ring. Similarly, interactions between the lone pairs of the fluorine and bromine atoms and adjacent σ* orbitals would influence bond polarities and lengths.

Table 1: Predicted Natural Bond Orbital (NBO) Analysis for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π(C2-C3) | > 5.0 | Lone Pair -> Antibonding π |

| LP (1) N | π(C5-C6) | > 5.0 | Lone Pair -> Antibonding π |

| LP (3) F | σ(C3-C4) | ~ 2.0 | Lone Pair -> Antibonding σ |

| LP (3) Br | σ(C2-C3) | ~ 1.5 | Lone Pair -> Antibonding σ |

| π (C5-C6) | π*(C2-C3) | ~ 20.0 | π -> Antibonding π |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These values are hypothetical and based on trends observed in similar substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom, a characteristic feature of pyridines. mdpi.com This confirms the nitrogen lone pair as the primary site for interactions with electrophiles and for hydrogen bonding. The presence of the electron-withdrawing fluorine and bromine atoms would lead to a significant region of positive electrostatic potential on the pyridine ring, particularly around the C3 and C4 positions. The methyl group at C5, being weakly electron-donating, would slightly increase the electron density in its vicinity compared to an unsubstituted position. The hydrogen atoms of the methyl group and on the ring would exhibit moderately positive potentials. Such a map provides a clear rationale for the regioselectivity of various chemical reactions. semanticscholar.org

Vibrational Spectroscopy Simulation and Interpretation

Theoretical calculations can simulate the infrared (IR) and Raman spectra of molecules, providing valuable information for the interpretation of experimental spectroscopic data.

Theoretical FT-IR and FT-Raman Spectra

The simulation of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra using methods like Density Functional Theory (DFT) allows for the prediction of vibrational frequencies and intensities. jocpr.com These theoretical spectra can aid in the assignment of complex experimental spectra. jocpr.com

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the pyridine ring, as well as vibrations associated with the bromo, fluoro, and methyl substituents. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. researchgate.net The C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are anticipated at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. The in-plane and out-of-plane bending vibrations of the ring and its substituents would populate the fingerprint region of the spectrum (< 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| C=C/C=N Stretch (Ring) | 1400 - 1600 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 650 |

| Ring Breathing | 950 - 1050 |

Note: These are predicted frequency ranges and the actual values may vary. The intensities of FT-IR and FT-Raman bands for a given vibration can differ significantly due to their different selection rules.

NMR Chemical Shift Prediction and Conformational Effects

Computational methods, particularly those employing Gauge-Independent Atomic Orbitals (GIAO), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. jocpr.com These predictions are highly sensitive to the electronic environment of each nucleus.

For this compound, the predicted ¹H NMR spectrum would show two signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts of the ring protons would be influenced by the combined electronic effects of the substituents. The proton at C2 would likely be the most downfield shifted due to the deshielding effects of the adjacent nitrogen and bromine atoms. The proton at C6 would also be downfield, influenced by the nitrogen atom. The methyl protons at C5 would appear as a singlet in the typical alkyl-aromatic region.

The ¹³C NMR spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly bonded to the electronegative nitrogen, fluorine, and bromine atoms (C2, C3, C4, and C6) would exhibit the largest downfield shifts. The C-F and C-Br couplings would also be observable in the ¹³C NMR spectrum. The chemical shift of the methyl carbon would be in the expected upfield region for an alkyl group attached to an aromatic ring. Conformational effects are not expected to be significant for this relatively rigid molecule.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental tool for investigating the mechanisms of chemical reactions. By locating and characterizing transition state structures on the potential energy surface, it is possible to determine reaction pathways and calculate activation energies. ugent.be

For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNA_r). The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by nucleophiles. Computational studies could be employed to investigate the mechanism of, for example, the substitution of the bromine or fluorine atom by a nucleophile.

The reaction could proceed through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. harvard.edu Transition state calculations would help to distinguish between these possibilities. The calculated activation barriers for substitution at different positions would provide insights into the regioselectivity of the reaction. For instance, it could be determined whether the bromine at C3 or the fluorine at C4 is the more likely leaving group under specific reaction conditions. The role of the solvent in stabilizing the transition state or any intermediates can also be modeled computationally. ugent.be

Applications of 3 Bromo 4 Fluoro 5 Methylpyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The strategic placement of three different substituents on the pyridine (B92270) core makes 3-bromo-4-fluoro-5-methylpyridine a versatile building block in organic synthesis. The presence of both a bromo and a fluoro group allows for selective and sequential reactions, a key advantage in the construction of highly substituted molecules.

Precursor for Diverse Pyridine Derivatives

The bromine atom in this compound is particularly amenable to a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine ring. mdpi.com This method has been successfully employed to synthesize a range of novel pyridine derivatives. mdpi.com The reactivity of the bromine atom facilitates the formation of new carbon-carbon bonds, a fundamental transformation in the elaboration of molecular complexity.

Furthermore, the fluorine atom, while generally less reactive than bromine in nucleophilic aromatic substitution reactions, can be displaced under specific conditions, offering another avenue for diversification. This differential reactivity between the two halogen atoms allows for a stepwise functionalization of the pyridine ring, providing chemists with precise control over the final structure of the product.

Construction of Complex Heterocyclic Systems

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. Fused-ring structures, which are common motifs in pharmaceuticals and other biologically active compounds, can be accessed through reactions that involve the substituents on the pyridine ring. For example, the bromine and methyl groups can participate in cyclization reactions to form new rings fused to the pyridine core.

The ability to selectively functionalize the different positions of the pyridine ring is crucial for building these intricate architectures. Chemists can leverage the inherent reactivity of the bromo and fluoro groups to introduce functionalities that can then be used to construct additional rings, leading to the formation of polycyclic aromatic and heteroaromatic systems.

Strategic Application in Medicinal Chemistry and Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. smolecule.com The incorporation of fluorine and other halogens into drug candidates is a well-established strategy to enhance their pharmacological properties. nih.gov Consequently, this compound has emerged as a valuable intermediate in the design and synthesis of new therapeutic agents.

Scaffolds for Novel Therapeutic Agent Development

The unique electronic and steric properties imparted by the bromo, fluoro, and methyl groups make this compound an attractive scaffold for the development of novel drugs. smolecule.com The fluorine atom, in particular, can improve metabolic stability, binding affinity, and bioavailability of a drug molecule. innospk.com The bromine atom serves as a handle for further chemical modifications, allowing for the exploration of a wider chemical space in the search for new lead compounds. innospk.com

The pyridine ring itself can interact with biological targets through various non-covalent interactions, and the substituents on the ring can be fine-tuned to optimize these interactions. For example, pyridine derivatives are known to act as scaffolds in medicinal chemistry, and the specific substitution pattern of this compound could lead to unique biological activities. innospk.com

Intermediate in the Synthesis of Biologically Active Molecules

This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active molecules. The ability to perform selective chemical transformations on this scaffold allows for the efficient construction of complex target molecules.

For instance, related dihalogenated aniline (B41778) building blocks, such as 5-bromo-4-fluoro-2-methylaniline, are key ingredients in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors. ossila.com This highlights the utility of such fluorinated and brominated building blocks in accessing medicinally relevant compounds. The strategic placement of the functional groups on this compound makes it a valuable precursor for similar synthetic endeavors targeting a range of biological targets.

Utility in Agrochemical Research and Development

The pyridine ring is a common structural motif in many commercially successful pesticides. agropages.com The introduction of fluorine atoms into agrochemicals can enhance their efficacy, metabolic stability, and selectivity. nih.govsemanticscholar.org Therefore, fluorinated pyridine derivatives like this compound are valuable building blocks in the discovery and development of new crop protection agents.

Pyridine-containing pesticides are often highly efficient and exhibit low toxicity, aligning with the modern requirements for environmentally compatible agrochemicals. agropages.com The development of the fourth generation of pesticides has seen a significant rise in the use of pyridine-based compounds. agropages.com Methylpyridine derivatives, in particular, are widely used in the agrochemical industry. agropages.com

Lack of Publicly Available Data on the Applications of this compound

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the specific applications of the chemical compound This compound . While the compound is commercially available, indicating its potential use in research and development, detailed research findings on its role in advanced organic synthesis, particularly in the development of crop protection agents and functional materials, are not present in the accessible domain.

It is important to note that while many related isomers of this compound, such as 3-bromo-2-fluoro-5-methylpyridine (B98770) and 5-bromo-2-fluoro-6-picoline, have documented applications in agrochemicals and materials science, this information cannot be attributed to this compound without specific scientific evidence. The precise substitution pattern of the bromine, fluorine, and methyl groups on the pyridine ring is critical to the compound's chemical reactivity and biological activity, making direct comparisons with its isomers speculative.

Therefore, due to the absence of specific and verifiable information in the public domain, it is not possible to provide a detailed and scientifically accurate article on the applications of this compound as requested.

Future Research Directions and Emerging Trends for 3 Bromo 4 Fluoro 5 Methylpyridine

Development of Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure molecules is a paramount objective in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. For pyridine (B92270) derivatives, the development of asymmetric synthetic methods to create chiral centers is a burgeoning field of research.

Future efforts concerning 3-Bromo-4-fluoro-5-methylpyridine will likely focus on its use in asymmetric dearomatization reactions. A notable strategy involves the asymmetric three-component reaction of pyridinium (B92312) salts, generated in situ from pyridines, with other reactants to create complex chiral dihydropyridine (B1217469) structures. chinesechemsoc.org For instance, studies on similar 3,5-disubstituted pyridines have shown that the regioselectivity of nucleophilic addition is influenced by the electronic properties and steric hindrance of the substituents. chinesechemsoc.org In a reaction involving 3-bromo-5-fluoropyridine, a structurally related compound, a chiral N,N'-dioxide/metal complex catalyst system successfully produced the C6-selective addition product in 78% yield with high diastereoselectivity (>19:1 dr) and enantioselectivity (96% ee). chinesechemsoc.org However, for 3-bromo-5-methylpyridine, lower regioselectivity was observed, highlighting the subtle interplay of electronic and steric effects that would need to be optimized for the title compound. chinesechemsoc.org

Another key area is the synthesis of chiral derivatives for specific applications, such as Positron Emission Tomography (PET) imaging agents. The development of an organocatalytic asymmetric synthesis for SynVesT-1, a PET imaging agent, showcases a pathway that could be adapted for derivatives of this compound. ed.ac.uk This involves asymmetric conjugate additions to cinnamaldehyde (B126680) precursors, which could be synthesized from halogenated benzaldehydes. ed.ac.uk By modifying this strategy, chiral lactams could be synthesized and subsequently N-alkylated using a derivative of this compound to produce novel, enantiomerically pure PET ligands. ed.ac.uk

Table 1: Asymmetric Synthesis Approaches for Pyridine Derivatives

| Reaction Type | Pyridine Substrate Example | Key Reagents/Catalyst | Product Type | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Three-Component Dearomative [4+2] Cycloaddition | 3-Bromo-5-fluoropyridine | Methyleneindolinone, Allenoate, Chiral N,N′-dioxide/Mg(OTf)₂ Complex | Chiral Dihydropyridine | 78% yield, >19:1 dr, 96% ee | chinesechemsoc.org |

| Organocatalytic Asymmetric Synthesis | 3,5-Difluorobenzaldehyde (as precursor) | Asymmetric Iminium Organocatalysis, Nitromethane | Chiral 3-Aryl-4-nitrobutanoate (intermediate for PET agent) | 57% overall yield, 94:6 er | ed.ac.uk |

Integration with Photoredox and Electrochemistry in Synthesis

Modern synthetic chemistry is increasingly adopting photoredox and electrochemical methods to forge chemical bonds under mild, controlled conditions. These techniques offer unique reactivity patterns, often orthogonal to traditional thermal methods, and are particularly well-suited for the functionalization of heteroaromatics like pyridine.

Photoredox Catalysis: This strategy uses visible light to generate reactive radical intermediates from stable precursors. For halopyridines like this compound, selective single-electron reduction can generate the corresponding pyridyl radical in a regiospecific manner. nih.gov This radical can then engage in a variety of transformations. For example, photoredox-mediated hydroarylation allows for the alkylation of halopyridines using functionalized alkenes and alkynes. nih.gov This approach is tolerant of various functional groups and provides access to complex pyridine derivatives that would be challenging to synthesize otherwise. nih.gov Another powerful application is the C-H functionalization of coupling partners, which can then be coupled with the pyridyl radical. acs.org The development of metal-free photoredox systems, using organic dyes like eosin (B541160) Y, further enhances the green credentials of these methods. nih.govrsc.org

Electrochemistry: Electrochemical synthesis replaces chemical redox agents with electrons, providing a powerful and clean tool for synthesis. acs.org For halopyridines, nickel-catalyzed electrochemical couplings have emerged as a robust method for forming C-C bonds. researchgate.netmdpi.com For example, the electroreductive homocoupling of bromopyridines can produce symmetrical 2,2'-bipyridines, which are valuable ligands in catalysis and materials science. mdpi.com Furthermore, cross-electrophile coupling reactions, catalyzed by nickel or cobalt complexes, can unite two different halide partners, such as a halopyridine and an aryl halide, to generate unsymmetrical biaryls. acs.orgnih.gov These reactions often proceed in undivided cells with sacrificial anodes (e.g., Zn, Fe), simplifying the experimental setup. mdpi.comnih.gov The ability to precisely control the redox potential allows for high selectivity and functional group tolerance, making it an attractive strategy for the late-stage functionalization of complex molecules. nih.gov

The integration of these methods will enable the conversion of this compound into a diverse array of novel compounds by leveraging the reactivity of its bromine atom.

Table 2: Modern Synthetic Methods for Pyridine Functionalization

| Method | Catalyst/Mediator | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Iridium or Organic Photoredox Catalysts (e.g., Eosin Y) | Alkylation, Arylation, C-H Functionalization | Mild conditions, high functional group tolerance, generates pyridyl radicals. | nih.govnih.govrsc.org |

| Electrochemical Synthesis | Nickel/Bipyridine or Cobalt Complexes | Homo- and Cross-Coupling of Halopyridines | Avoids stoichiometric chemical reductants, high yields, can be performed in undivided cells. | researchgate.netmdpi.comnih.gov |

Exploration of Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net "Click chemistry" is a subset of these reactions, characterized by high yields, stereospecificity, and simple reaction conditions. nih.gov These powerful tools are revolutionizing drug discovery, chemical biology, and medical imaging.

This compound is an ideal starting point for creating probes for these applications. The bromine atom can be readily converted into other functional groups, such as an azide (B81097) or a terminal alkyne, which are the cornerstone functionalities for the most common click reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com This allows the pyridine core to be "clicked" onto biomolecules, polymers, or surfaces.

A particularly promising area is the development of PET imaging agents. The short half-life of isotopes like fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) necessitates rapid and efficient radiolabeling methods. researchgate.net Click chemistry provides an ideal solution. A derivative of this compound could be functionalized with an alkyne. A separate molecule could be labeled with an [¹⁸F]fluoroalkyl azide, and the two parts can be rapidly joined via CuAAC in the final step of the synthesis. mdpi.comacs.org The fluorine atom already present on the pyridine ring is also of interest for direct ¹⁸F-labeling via nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, such as a nitro or trimethylammonium group, a strategy that has been explored for other substituted pyridines. mdpi.com

Beyond CuAAC, other bioorthogonal reactions such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of a potentially toxic copper catalyst, and tetrazine ligations are expanding the toolbox. researchgate.netacs.org The unique electronic properties conferred by the fluorine and methyl groups on the pyridine ring could be harnessed to fine-tune the reactivity and stability of these bioorthogonal probes. rsc.org

Table 3: Bioorthogonal and Click Chemistry Applications

| Reaction | Key Functional Groups | Potential Application for the Compound | Advantages | Reference |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Synthesis of ¹⁸F-labeled PET tracers, conjugation to biomolecules. | High efficiency, reliability, and modularity. | nih.govacs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | In vivo imaging and labeling where copper is cytotoxic. | Copper-free, truly bioorthogonal. | acs.org |

| Nucleophilic Aromatic Substitution (SNA_r_) for ¹⁸F-Labeling | Activated precursor (e.g., nitro group) | Direct incorporation of ¹⁸F onto the pyridine ring. | Direct, one-step radiolabeling. | mdpi.com |

Advanced Spectroscopic Characterization Techniques

As increasingly complex derivatives of this compound are synthesized, sophisticated analytical techniques are required to unambiguously determine their structure, conformation, and properties. The synergy between experimental spectroscopy and theoretical calculations is crucial in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for assigning the complex spectra of highly substituted pyridine derivatives. A complete analysis of the proton spectrum of pyridine, including the determination of all chemical shifts and coupling constants, has been achieved by decoupling the influence of the ¹⁴N nucleus. aip.org Similar detailed analyses will be necessary to characterize new derivatives, paying close attention to the effects of the fluorine, bromine, and methyl substituents on the electronic environment of the ring protons. mdpi.com

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. In studies of pyridine derivatives, IR data can confirm the coordination of the pyridine nitrogen to a metal center, as evidenced by shifts in the C=N stretching frequency. kpi.ua UV-Vis spectroscopy, which probes the electronic transitions within the molecule, is sensitive to the substitution pattern on the pyridine ring. mdpi.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. mdpi.com Theoretical calculations can predict molecular geometries, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). mdpi.com Comparing calculated spectra with experimental results provides a powerful method for structural validation. For example, DFT has been used to study how the position of the nitrogen atom and various substituents on styrylpyridine compounds affect their spectroscopic properties. mdpi.com Such in silico studies can guide synthetic efforts and help interpret complex experimental data for new derivatives of this compound.

Table 4: Spectroscopic Techniques for Characterizing Pyridine Derivatives

| Technique | Information Obtained | Advanced Application/Consideration | Reference |

|---|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants, connectivity. | Complete analysis with ¹⁴N decoupling; 2D NMR for complex structures. | aip.org |

| IR Spectroscopy | Vibrational modes of functional groups. | Analysis of metal-ligand coordination by observing shifts in pyridine ring vibrations. | kpi.ua |

| UV-Vis Spectroscopy | Electronic transitions (λₘₐₓ). | Evaluating the effect of substituents on the electronic structure. | mdpi.com |

| DFT Calculations | Optimized geometry, predicted spectra (IR, UV-Vis, NMR). | Correlating theoretical predictions with experimental data for structural confirmation. | mdpi.com |

High-Throughput Experimentation and Automation in Discovery

The discovery of new drugs and materials is a resource-intensive process. High-Throughput Experimentation (HTE) and automated synthesis platforms are transforming this landscape by enabling the rapid synthesis and screening of large libraries of compounds. japsonline.comresearchgate.net this compound is an excellent candidate for inclusion in these workflows as a versatile chemical building block.

Automated Synthesis: Automated platforms can perform multi-step syntheses in parallel, often in microtiter plate format. d-nb.info For example, a workflow could use this compound as a common starting material. The bromine atom can be subjected to a variety of automated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines to create a diverse set of derivatives. nih.gov Recent developments have even demonstrated fully automated workflows for complex transformations like photoredox-catalyzed Giese additions. d-nb.info

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS platforms can rapidly test them for biological activity against a specific target, such as an enzyme or a receptor. japsonline.comnih.gov For instance, pyridine derivatives have been identified as potential inhibitors of Fatty Acid Synthase (FASN), a target in cancer therapy, through virtual high-throughput screening followed by in vitro validation. nih.gov The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the design of the next generation of compounds. researchgate.net The integration of HTE with rapid ADME (Absorption, Distribution, Metabolism, and Excretion) profiling allows for the accelerated design of novel lead compounds in drug discovery projects. researchgate.net

The use of this compound in such automated discovery engines will accelerate the exploration of its chemical space and unlock its potential in various applications, from pharmaceuticals to materials science. ontosight.airesearchgate.net

Table 5: High-Throughput Experimentation Workflow

| Stage | Description | Example Technology/Method | Relevance to Compound | Reference |

|---|---|---|---|---|

| Library Design | In silico design of a virtual library of derivatives based on the core scaffold. | Computational docking, QSAR modeling. | Predicting potential biological activity of derivatives. | nih.gov |

| Automated Synthesis | Parallel synthesis of the designed compound library. | Robotic liquid handlers, automated reaction platforms (e.g., Tecan EVO200). | Rapid diversification via cross-coupling at the bromine position. | d-nb.inforesearchgate.net |

| High-Throughput Screening (HTS) | Rapidly assaying the library for biological or material properties. | Biochemical or cell-based assays in microtiter plates. | Identifying "hit" compounds with desired activity. | japsonline.comresearchgate.net |

| Data Analysis & Iteration | Analyzing results to build Structure-Activity Relationships (SAR). | Integrated informatics platforms. | Informing the design of the next library for lead optimization. | researchgate.net |

Q & A

Basic: What are the most reliable synthetic routes for 3-Bromo-4-fluoro-5-methylpyridine?

Methodological Answer:

Synthesis typically involves halogenation and fluorination of pyridine precursors. A validated approach includes:

- Stepwise Functionalization : Start with 5-methylpyridine derivatives. Introduce bromine via electrophilic substitution (e.g., NBS in presence of Lewis acids) at position 3. Fluorination at position 4 can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled conditions .

- Cross-Coupling : For advanced intermediates, Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes can introduce substituents while preserving the bromo and fluoro groups .

- Key Considerations : Monitor reaction temperatures (<0°C for fluorination to avoid side reactions) and use anhydrous solvents to enhance yield .

Basic: How can researchers confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ ~260 nm for pyridines) to assess purity (>95% for most studies) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves positional ambiguities in substituents (e.g., distinguishing 4-fluoro vs. 5-fluoro isomers) .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects :

- The bromo group at C3 acts as a directing group, facilitating electrophilic substitution at C2 or C4. However, the adjacent fluoro group (C4) reduces electron density, slowing down further halogenation .

- Methyl group at C5 : Enhances steric hindrance, favoring reactions at less hindered positions (e.g., C2 in Suzuki coupling) .

- Case Study : In Pd-catalyzed couplings, the this compound scaffold shows lower reactivity compared to non-fluorinated analogs due to electron-withdrawing fluorine. Optimize using Pd(OAc)/XPhos catalysts in DMF at 80°C .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes like CYP1B1) by modeling binding affinities. Fluorine’s small size and high electronegativity enhance hydrophobic interactions in active sites .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Case Example : Conflicting inhibition data for pyridine derivatives in CYP1B1 studies:

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

Advanced: What strategies improve metabolic stability in biological applications?

Methodological Answer:

- Structural Optimization :

- In Vivo Testing : Administer compound in rodent models and monitor plasma concentration via LC-MS/MS. For this compound, expect t >4 hours due to fluorine’s stabilizing effect .

Advanced: How to resolve solubility challenges in aqueous assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions. For in vitro studies, dilute in PBS with 0.1% Tween-80 to prevent precipitation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis of methyl) at C5, but monitor for altered bioactivity .

- Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance aqueous dispersion without chemical modification .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers. Shelf life >2 years under inert gas (N) .

- Waste Disposal : Neutralize brominated byproducts with NaHCO before disposal. Follow EPA guidelines for halogenated waste .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.